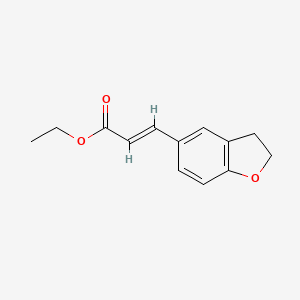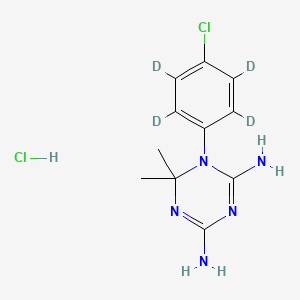
Cycloguanil-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloguanil-d4 hydrochloride is a synthetic drug used in the laboratory for various scientific research applications. It is a derivative of the antifolate drug cycloguanil, which is used to treat malaria. Cycloguanil-d4 hydrochloride has been used to study a variety of biochemical and physiological processes and has been found to be effective in a number of laboratory experiments.
科学的研究の応用
Cycloguanil-d4 hydrochloride has been used in a variety of scientific research applications. It has been used to study the enzymatic activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It has also been used to study the inhibition of dihydrofolate reductase by other drugs and compounds. In addition, cycloguanil-d4 hydrochloride has been used to study the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
作用機序
Cycloguanil-d4 hydrochloride works by inhibiting the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It does this by binding to the enzyme and preventing it from catalyzing the reaction that produces folates. In addition, cycloguanil-d4 hydrochloride also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloguanil-d4 hydrochloride have been studied in various laboratory experiments. It has been found to inhibit the activity of dihydrofolate reductase, which is involved in the biosynthesis of folates. In addition, it has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. It has also been found to have anti-inflammatory and anti-bacterial effects.
実験室実験の利点と制限
The main advantage of using cycloguanil-d4 hydrochloride in laboratory experiments is its ability to inhibit the activity of dihydrofolate reductase and thymidylate synthase. This makes it useful for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using cycloguanil-d4 hydrochloride in laboratory experiments. It can be difficult to obtain a pure sample of the compound, and it is also expensive. In addition, it is not very stable and has a short shelf life.
将来の方向性
There are many potential future directions for the use of cycloguanil-d4 hydrochloride in scientific research. One potential future direction is to further explore its potential anti-inflammatory and anti-bacterial effects. It could also be used to study the inhibition of other enzymes involved in the biosynthesis of folates and DNA synthesis. In addition, it could be used to study the effects of other drugs and compounds on dihydrofolate reductase and thymidylate synthase. Finally, it could be used to study the effects of cycloguanil-d4 hydrochloride on other biochemical and physiological processes.
合成法
Cycloguanil-d4 hydrochloride is synthesized by reacting cycloguanil and 4-chloro-1-methylpiperazine in aqueous dimethylformamide (DMF) and sodium bicarbonate. The reaction is carried out at room temperature, and the resulting solution is purified by column chromatography. The purified product is then recrystallized from aqueous acetonitrile, yielding cycloguanil-d4 hydrochloride.
特性
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
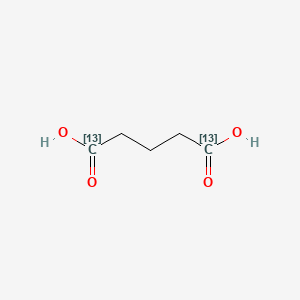
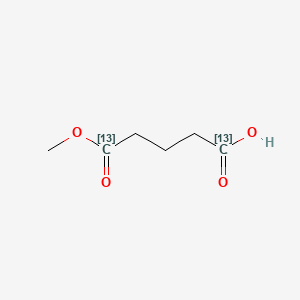
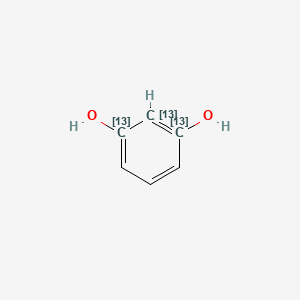
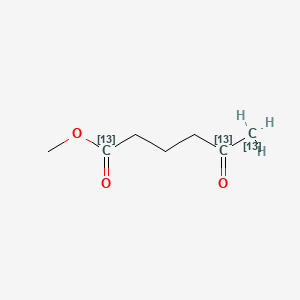

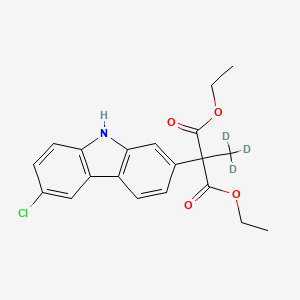
![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

